Cas no 1489157-79-0 (1-(tert-butylsulfanyl)-3-ethylcyclobutane-1-carboxylic acid)
1-(tert-butylsulfanyl)-3-ethylcyclobutane-1-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- Cyclobutanecarboxylic acid, 1-[(1,1-dimethylethyl)thio]-3-ethyl-
- 1-(Tert-butylthio)-3-ethylcyclobutane-1-carboxylic acid
- 1-(tert-butylsulfanyl)-3-ethylcyclobutane-1-carboxylic acid
-
- Inchi: 1S/C11H20O2S/c1-5-8-6-11(7-8,9(12)13)14-10(2,3)4/h8H,5-7H2,1-4H3,(H,12,13)
- InChI Key: XNXZXHNNFFVAMU-UHFFFAOYSA-N
- SMILES: C1(SC(C)(C)C)(C(O)=O)CC(CC)C1
1-(tert-butylsulfanyl)-3-ethylcyclobutane-1-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1359033-50mg |
1-(Tert-butylthio)-3-ethylcyclobutane-1-carboxylic acid |
1489157-79-0 | 98% | 50mg |
¥28512 | 2023-04-15 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1359033-100mg |
1-(Tert-butylthio)-3-ethylcyclobutane-1-carboxylic acid |
1489157-79-0 | 98% | 100mg |
¥27871 | 2023-04-15 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1359033-250mg |
1-(Tert-butylthio)-3-ethylcyclobutane-1-carboxylic acid |
1489157-79-0 | 98% | 250mg |
¥31212 | 2023-04-15 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1359033-500mg |
1-(Tert-butylthio)-3-ethylcyclobutane-1-carboxylic acid |
1489157-79-0 | 98% | 500mg |
¥26066 | 2023-04-15 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1359033-1g |
1-(Tert-butylthio)-3-ethylcyclobutane-1-carboxylic acid |
1489157-79-0 | 98% | 1g |
¥33912 | 2023-04-15 | |
| Enamine | EN300-1122468-0.05g |
1-(tert-butylsulfanyl)-3-ethylcyclobutane-1-carboxylic acid |
1489157-79-0 | 95% | 0.05g |
$827.0 | 2023-10-26 | |
| Enamine | EN300-1122468-0.1g |
1-(tert-butylsulfanyl)-3-ethylcyclobutane-1-carboxylic acid |
1489157-79-0 | 95% | 0.1g |
$867.0 | 2023-10-26 | |
| Enamine | EN300-1122468-0.25g |
1-(tert-butylsulfanyl)-3-ethylcyclobutane-1-carboxylic acid |
1489157-79-0 | 95% | 0.25g |
$906.0 | 2023-10-26 | |
| Enamine | EN300-1122468-0.5g |
1-(tert-butylsulfanyl)-3-ethylcyclobutane-1-carboxylic acid |
1489157-79-0 | 95% | 0.5g |
$946.0 | 2023-10-26 | |
| Enamine | EN300-1122468-1.0g |
1-(tert-butylsulfanyl)-3-ethylcyclobutane-1-carboxylic acid |
1489157-79-0 | 1g |
$1256.0 | 2023-05-26 |
1-(tert-butylsulfanyl)-3-ethylcyclobutane-1-carboxylic acid Related Literature
-
Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
-
Hailing Chen,Lu Yin,Meng Liu,Laibing Wang,Michiya Fujiki,Wei Zhang RSC Adv., 2019,9, 4849-4856
-
Ruili Liu,Mengping Gao,Jing Zhang,Zhilian Li,Jinyang Chen,Ping Liu,Dongqing Wu RSC Adv., 2015,5, 24205-24209
-
Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
Additional information on 1-(tert-butylsulfanyl)-3-ethylcyclobutane-1-carboxylic acid
1-(tert-butylsulfanyl)-3-ethylcyclobutane-1-carboxylic Acid: A Comprehensive Overview
The compound with CAS No. 1489157-79-0, commonly referred to as 1-(tert-butylsulfanyl)-3-ethylcyclobutane-1-carboxylic acid, is a fascinating molecule with unique structural and chemical properties. This compound belongs to the class of organosulfur compounds, which have garnered significant attention in recent years due to their diverse applications in pharmaceuticals, agrochemicals, and materials science. The tert-butylsulfanyl group attached to the cyclobutane ring introduces interesting electronic and steric effects, making this compound a valuable substrate for further chemical modifications.
Recent studies have highlighted the potential of cyclobutane-containing compounds in drug discovery. The cyclobutane ring, a four-membered hydrocarbon ring, is known for its strain energy, which can be harnessed to design bioactive molecules with enhanced pharmacokinetic properties. In the case of 1-(tert-butylsulfanyl)-3-ethylcyclobutane-1-carboxylic acid, the combination of the cyclobutane ring with the tert-butylsulfanyl group and an ethyl substituent creates a molecule with a unique balance of rigidity and flexibility. This balance is crucial for interactions with biological targets, such as enzymes or receptors, in therapeutic applications.
The synthesis of 1-(tert-butylsulfanyl)-3-ethylcyclobutane-1-carboxylic acid involves a multi-step process that typically begins with the preparation of the cyclobutane derivative. One common approach is the use of transition metal-catalyzed cycloaddition reactions, which allow for the formation of strained rings under mild conditions. The introduction of the tert-butylsulfanyl group is often achieved through nucleophilic substitution or coupling reactions, depending on the specific intermediates used. The presence of the carboxylic acid group at position 1 adds functional versatility to the molecule, enabling further derivatization or bioconjugation.
From a structural perspective, the molecule's tert-butylsulfanyl group contributes significantly to its stability and solubility properties. Sulfur-containing groups are known to enhance metabolic stability in biological systems due to their resistance to certain enzymatic degradation pathways. Additionally, the ethyl substituent at position 3 introduces a degree of hydrophobicity, which can influence both the molecule's solubility and its ability to permeate cellular membranes—a critical factor in drug delivery systems.
Recent advancements in computational chemistry have provided deeper insights into the electronic structure and reactivity of 1-(tert-butylsulfanyl)-3-ethylcyclobutane-1-carboxylic acid. Quantum mechanical calculations have revealed that the cyclobutane ring's strain energy can be modulated by substituents such as the tert-butylsulfanyl group. This modulation affects not only the molecule's reactivity but also its ability to engage in non-covalent interactions with other molecules, such as hydrogen bonding or π-interactions.
In terms of applications, this compound has shown promise in several areas. In pharmaceutical research, it has been explored as a potential lead compound for anti-inflammatory and anticancer agents due to its ability to modulate key signaling pathways. In agrochemistry, its role as a precursor for bioactive agents targeting plant pathogens has been investigated. Furthermore, its unique electronic properties make it a candidate for use in advanced materials such as semiconductors or optoelectronic devices.
The study of organosulfur compounds like 1-(tert-butylsulfanyl)-3-ethylcyclobutane-1-carboxylic acid continues to be an active area of research. Scientists are increasingly focusing on understanding how these molecules interact with biological systems at a molecular level. For instance, recent studies have employed techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy to elucidate binding modes between this compound and target proteins.
In conclusion, 1-(tert-butylsulfanyl)-3-ethylcyclobutane-1-carboxylic acid represents a compelling example of how structural complexity can be leveraged to design molecules with diverse functionalities. Its unique combination of structural features makes it an attractive candidate for further exploration in both academic and industrial settings. As research in this field progresses, it is likely that new applications and insights into this compound will continue to emerge.
1489157-79-0 (1-(tert-butylsulfanyl)-3-ethylcyclobutane-1-carboxylic acid) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)